CID 11816583
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Overview
Description
Preparation Methods
Cyclohexanecarboxylic acid is typically prepared by the hydrogenation of benzoic acid. This process involves the addition of hydrogen to benzoic acid in the presence of a catalyst, usually palladium or platinum, under high pressure and temperature conditions . Industrial production methods often involve large-scale hydrogenation reactors to achieve high yields and purity.
Chemical Reactions Analysis
Cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to cyclohexene using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclohexylmethanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions to form derivatives such as cyclohexanecarbonyl chloride when reacted with thionyl chloride.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. Major products formed from these reactions include cyclohexene, cyclohexylmethanol, and cyclohexanecarbonyl chloride.
Scientific Research Applications
Cyclohexanecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions involving carboxylic acids.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: Cyclohexanecarboxylic acid is used in the manufacture of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can donate protons (H⁺) and participate in acid-base reactions. It can also form esters and amides through reactions with alcohols and amines, respectively. These interactions are crucial in its role as a building block in organic synthesis and industrial applications .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid can be compared with other similar compounds such as:
Benzoic acid: Unlike cyclohexanecarboxylic acid, benzoic acid has an aromatic ring structure, which gives it different chemical properties and reactivity.
Cyclohexanol: This compound is an alcohol derivative of cyclohexane and has different functional groups and reactivity compared to cyclohexanecarboxylic acid.
These comparisons highlight the unique properties of cyclohexanecarboxylic acid, such as its ability to undergo a variety of chemical reactions and its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C8H17O4Si |
---|---|
Molecular Weight |
205.30 g/mol |
InChI |
InChI=1S/C8H17O4Si/c1-9-13(10-2)5-3-4-11-6-8-7-12-8/h8H,3-7H2,1-2H3 |
InChI Key |
PVASJIKTUDVNLW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOCC1CO1)OC |
Origin of Product |
United States |
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